molecular formula C6H2Cl2F2O2S B1303781 2-Chloro-4,5-difluorobenzenesulfonyl chloride CAS No. 67475-58-5

2-Chloro-4,5-difluorobenzenesulfonyl chloride

Cat. No.: B1303781
CAS No.: 67475-58-5
M. Wt: 247.05 g/mol
InChI Key: NITODZKOCXPBBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4,5-difluorobenzenesulfonyl chloride is a versatile chemical compound widely used in various fields, particularly in the pharmaceutical industry. It is known for its role as a reagent in the synthesis of sulfonamide drugs. The compound has the molecular formula C6H2Cl2F2O2S and a molecular weight of 247.05 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5-difluorobenzenesulfonyl chloride typically involves the chlorination and fluorination of benzenesulfonyl chloride derivatives. One common method includes the reaction of 2-chloro-4,5-difluorobenzene with chlorosulfonic acid under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Reaction Conditions: These reactions typically require anhydrous conditions and may be catalyzed by bases such as pyridine or triethylamine.

Major Products Formed

The major products formed from these reactions are sulfonamide derivatives, which are valuable intermediates in the synthesis of various pharmaceuticals.

Scientific Research Applications

2-Chloro-4,5-difluorobenzenesulfonyl chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide compounds.

    Biology: The compound is utilized in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.

    Medicine: It plays a crucial role in the development of drugs for treating diseases such as cancer, HIV, and neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-difluorobenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide linkages. These linkages are crucial in the biological activity of many drugs, as they can inhibit enzymes or block receptor sites.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzenesulfonyl chloride: Similar in structure but lacks the chlorine atom at the 2-position.

    2,5-Difluorobenzenesulfonyl chloride: Similar but lacks the chlorine atom at the 2-position.

Uniqueness

2-Chloro-4,5-difluorobenzenesulfonyl chloride is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and make it a valuable reagent in the synthesis of complex molecules. Its specific substitution pattern allows for selective reactions that are not possible with other sulfonyl chlorides.

Properties

IUPAC Name

2-chloro-4,5-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F2O2S/c7-3-1-4(9)5(10)2-6(3)13(8,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITODZKOCXPBBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378522
Record name 2-chloro-4,5-difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67475-58-5
Record name 2-chloro-4,5-difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 67475-58-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.